Cas no 343567-85-1 ((2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide)

(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide
- (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide
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- Inchi: 1S/C19H21NO5/c1-22-14-6-8-17(24-3)13(11-14)5-10-19(21)20-16-12-15(23-2)7-9-18(16)25-4/h5-12H,1-4H3,(H,20,21)/b10-5+
- InChI Key: GYLVCPBXGATLCT-BJMVGYQFSA-N
- SMILES: C(NC1=CC(OC)=CC=C1OC)(=O)/C=C/C1=CC(OC)=CC=C1OC
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3095-0828-20mg |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
343567-85-1 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3095-0828-1mg |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
343567-85-1 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3095-0828-15mg |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
343567-85-1 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3095-0828-5μmol |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
343567-85-1 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3095-0828-4mg |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
343567-85-1 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3095-0828-30mg |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
343567-85-1 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3095-0828-50mg |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
343567-85-1 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3095-0828-2mg |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
343567-85-1 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3095-0828-5mg |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
343567-85-1 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3095-0828-10mg |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
343567-85-1 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide Related Literature
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide
Compound Introduction: (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide (CAS No. 343567-85-1)
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide, identified by the Chemical Abstracts Service Number (CAS No.) 343567-85-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of amides, characterized by its structural framework featuring a prop-2-enamide core substituted with two 2,5-dimethoxyphenyl groups at the N and C3 positions. The unique arrangement of these substituents imparts distinct electronic and steric properties, making it a promising candidate for various biochemical applications.
The< strong> molecular structure of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide exhibits a conjugated system due to the presence of double bonds and aromatic rings. This conjugation not only influences its spectral properties but also enhances its potential as a ligand in enzyme inhibition studies. The< strong> 2,5-dimethoxyphenyl groups contribute to the compound's hydrophobicity and may facilitate interactions with hydrophobic pockets in biological targets. Such structural features are often exploited in drug design to improve binding affinity and selectivity.
In recent years, there has been growing interest in amide-based compounds for their role in modulating biological pathways. The< strong> prop-2-enamide moiety is particularly noteworthy for its ability to engage with various protein targets through hydrogen bonding and hydrophobic interactions. This has led to extensive research into its potential applications in treating neurological disorders, inflammatory conditions, and other metabolic diseases. The< strong> dimethoxy substitution pattern on the aromatic rings further enhances its pharmacological profile by tuning its solubility and metabolic stability.
One of the most compelling aspects of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide is its< strong> versatility in synthetic chemistry. The compound serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore novel pharmacophores. Its< strong> regioselectivity in reactions such as nucleophilic addition and condensation reactions makes it an attractive building block for constructing intricate molecular architectures. These synthetic advantages have enabled the development of new methodologies for constructing amide-based therapeutics.
The< strong> pharmacological activity of this compound has been extensively studied in vitro and in vivo. Preclinical data suggest that it exhibits potent inhibitory effects on certain enzymes implicated in disease pathogenesis. For instance, studies have demonstrated its ability to modulate the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. Additionally, its interaction with other enzyme families, such as kinases and phosphodiesterases, has been explored as a potential therapeutic strategy.
The< strong> chemical biology community has also leveraged this compound to investigate fundamental mechanisms in cellular signaling. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers have gained insights into how (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide interacts with biological targets at the molecular level. These structural insights have not only validated computational models but also provided a foundation for designing next-generation analogs with improved efficacy and reduced side effects.
In conclusion, (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide (CAS No. 343567-85-1) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, synthetic utility, and pharmacological potential make it a cornerstone compound for ongoing research efforts. As our understanding of biological pathways continues to evolve, compounds like this are poised to play a pivotal role in the development of novel therapeutics that address unmet medical needs.
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